O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate
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Description
O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate is a useful research compound. Its molecular formula is C15H24N2O5 and its molecular weight is 312.366. The purity is usually 95%.
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Biological Activity
O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate (CAS: 2225141-75-1) is a compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C15H24N2O5
- Molar Mass : 312.37 g/mol
- IUPAC Name : 2-(tert-butyl) 5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate
- Purity : 95% .
This compound exhibits potential biological activities primarily through its interaction with various biochemical pathways. Research has indicated that compounds within the diazaspiro class can modulate the activity of chemokine receptors such as CCR3 and CCR5, which are implicated in inflammatory responses and viral infections like HIV .
Antimicrobial Properties
Studies have demonstrated that derivatives of diazaspiro compounds possess antibacterial and antifungal properties. For instance, related compounds have been shown to inhibit bacterial growth and fungal proliferation effectively . The specific mechanisms often involve disruption of cell membrane integrity or interference with metabolic pathways essential for microbial survival.
Cytotoxicity and Anticancer Activity
Preliminary investigations into the cytotoxic effects of this compound on various cancer cell lines suggest a potential role as an anticancer agent. The compound's ability to induce apoptosis in cancer cells has been noted in studies involving human prostate cancer cell lines . However, further research is necessary to elucidate the precise mechanisms and efficacy in vivo.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Spirocyclic Structure : Utilizing starting materials that undergo cyclization reactions.
- Functionalization : Introducing tert-butyl and ethyl groups through alkylation processes.
- Oxidation : Converting suitable precursors into the desired keto form .
Case Study 1: Antiviral Activity
A study evaluated the antiviral properties of diazaspiro compounds against HIV. Results indicated that specific derivatives could inhibit viral replication by blocking chemokine receptor interactions, suggesting a therapeutic avenue for HIV treatment .
Case Study 2: Antibacterial Efficacy
Research focused on the antibacterial activity of related diazaspiro compounds revealed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
2-O-tert-butyl 5-O-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5/c1-5-21-12(19)10-7-16-11(18)6-15(10)8-17(9-15)13(20)22-14(2,3)4/h10H,5-9H2,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRNMKMYKGCXJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC(=O)CC12CN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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